molecular formula C19H16N2O3 B2543659 2-[[4-[(Z)-N-methoxy-C-methylcarbonimidoyl]phenyl]iminomethyl]indene-1,3-dione CAS No. 1025698-14-9

2-[[4-[(Z)-N-methoxy-C-methylcarbonimidoyl]phenyl]iminomethyl]indene-1,3-dione

Cat. No.: B2543659
CAS No.: 1025698-14-9
M. Wt: 320.348
InChI Key: PCQUOCBKHJIOLP-PXQYURKDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[4-[(Z)-N-methoxy-C-methylcarbonimidoyl]phenyl]iminomethyl]indene-1,3-dione , also known as 1,3-indandione , is an organic compound with the molecular formula C₆H₄(CO)₂CH₂ . It features an indane structural nucleus and exists as a colorless or white solid, although older samples may appear yellowish or even green .

2.

Synthesis Analysis

The synthesis of 1,3-indandione involves various chemical reactions. Researchers have explored different strategies to access this scaffold and its derivatives. These synthetic pathways enable the creation of diverse compounds with potential applications in various fields, including medicinal chemistry, organic electronics, photopolymerization, optical sensing, and non-linear optical (NLO) applications .

3.

Molecular Structure Analysis

The molecular structure of 1,3-indandione consists of a β-diketone framework, with indane as its core. The presence of the carbonyl groups (CO) contributes to its reactivity and versatility. Understanding the arrangement of atoms within this structure is crucial for predicting its behavior in chemical reactions and applications .

4.

Chemical Reactions Analysis

1,3-Indandione participates in various chemical reactions, including domino reactions, multicomponent reactions (MCRs), and spiro compound formations. These transformations allow access to diverse derivatives of 1,3-indandione. Researchers have explored its reactivity to design biologically active molecules and functional materials .

6.

Physical and Chemical Properties Analysis

  • Other Properties : Investigate specific derivatives for additional properties

7.

Scientific Research Applications

Cyclization Reactions

Indeno[1,2-b]pyrans, a class of compounds related to indene-1,3-dione derivatives, have been studied for their formation in cyclization reactions. Such cyclization processes are fundamental in organic chemistry and medicinal chemistry research, as they provide a way to create complex molecules with potential pharmaceutical applications (Lūsis et al., 1988).

Vibrational Analysis Using Ab Initio Methods

A theoretical study on the Raman and FTIR vibrational analysis of phenyl-1H-indene-1,3(2H)-dione, a compound structurally similar to the one , highlights the importance of such analyses in understanding the molecular properties and reactivity of these compounds. These analyses are crucial in drug design and material science (Pathak et al., 2012).

Optical Non-Linearity in Molecular Glasses

Research on arylmethylene-1,3-indandione based molecular glasses, which include derivatives of indan-1,3-dione, has been conducted to explore their third-order optical non-linearity. Such studies are significant in the field of photonics and the development of new optical materials (Seniutinas et al., 2012).

Synthesis of Bicyclic and Heterocyclic Compounds

The synthesis of various bicyclic and heterocyclic compounds, using reactions of 2-methoxy-1,4-benzoquinones with styrenyl systems, demonstrates the versatility of indene-1,3-dione derivatives in organic synthesis. These compounds are often used in medicinal chemistry for the development of new therapeutic agents (Engler et al., 1999).

Acid Hydrolysis of N-Methyl Derivatives

Studies on the acid hydrolysis of N-methyl derivatives of indene compounds show the chemical behavior of these molecules under different conditions, contributing to a deeper understanding of their stability and reactivity. Such knowledge is essential in pharmaceutical chemistry for drug stability studies (Lūsis et al., 1986).

New Methods for Synthesis

Innovative methods for synthesizing substituted compounds, such as indeno[1,2-b]thiophene, illustrate the ongoing development of new synthetic routes in chemical research, expanding the toolkit available for creating novel compounds with potential applications in various fields (Castle & Elmaaty, 2006).

Safety and Hazards

While 1,3-indandione itself may not pose significant hazards, researchers should handle it with care due to its reactivity. Always follow proper laboratory safety protocols when working with this compound. Consult safety data sheets (SDS) for specific information on handling, storage, and disposal .

8.

Future Directions

  • Collaborations : Foster interdisciplinary collaborations to unlock new possibilities .

Properties

IUPAC Name

2-[[4-[(Z)-N-methoxy-C-methylcarbonimidoyl]phenyl]iminomethyl]indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3/c1-12(21-24-2)13-7-9-14(10-8-13)20-11-17-18(22)15-5-3-4-6-16(15)19(17)23/h3-11,17H,1-2H3/b20-11?,21-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCQUOCBKHJIOLP-GACWEFHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOC)C1=CC=C(C=C1)N=CC2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/OC)/C1=CC=C(C=C1)N=CC2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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